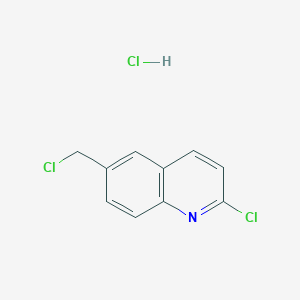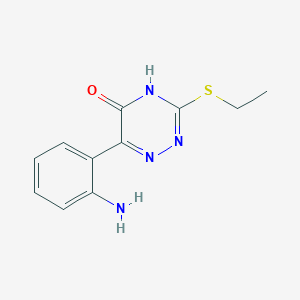![molecular formula C13H16N4O B11866062 6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile](/img/structure/B11866062.png)
6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Oxa-7-azaspiro[44]nonan-3-ylamino)picolinonitrile is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the use of radical chemistry to construct the spiro-heterocyclic framework . This process may include hydrogen atom transfer (HAT) and cyclization reactions to achieve the desired structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Mécanisme D'action
The mechanism of action for 6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-7-azaspiro[4.4]nonane: A structurally related compound with similar spirocyclic features.
Azaspirene: A compound with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, known for its angiogenesis inhibition properties.
Uniqueness
6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile stands out due to its specific functional groups and potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in various scientific fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H16N4O |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
6-(1-oxa-7-azaspiro[4.4]nonan-3-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H16N4O/c14-7-10-2-1-3-12(16-10)17-11-6-13(18-8-11)4-5-15-9-13/h1-3,11,15H,4-6,8-9H2,(H,16,17) |
Clé InChI |
RAXFONZNEBBIAF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CC(CO2)NC3=CC=CC(=N3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)




![5-Propyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866040.png)




